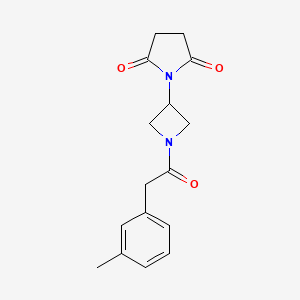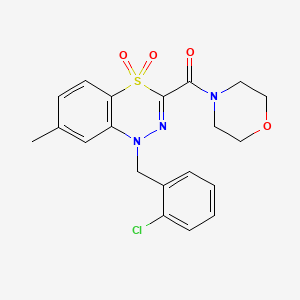![molecular formula C23H28N4O3 B2542235 5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923234-18-8](/img/structure/B2542235.png)
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, followed by various functional group interconversions to introduce the methoxypropyl, methylpiperidine-1-carbonyl, and phenyl groups .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group might be susceptible to nucleophilic attack, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined through various experimental techniques .科学的研究の応用
Corrosion Inhibition
Pyrazolopyridine derivatives, including similar compounds to the specified chemical, have been studied for their potential as corrosion inhibitors. For instance, Dandia et al. (2013) explored the use of various pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic environments. These derivatives exhibited mixed-type corrosion inhibition characteristics (Dandia, Gupta, Singh, & Quraishi, 2013).
Structural Analysis and Stability
Gubaidullin et al. (2014) investigated the tautomerism and structural stability of pyrazolo[4,3-c]pyridin-3-one derivatives, including those with structural similarities to the specified compound. Their study revealed insights into the stability of these compounds in crystal and solution (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Materials Science Applications
El-Menyawy, Zedan, and Nawar (2019) explored the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives for potential applications in materials science. These derivatives demonstrated stability and unique properties when used in devices, indicating potential applications in electronics or optics (El-Menyawy, Zedan, & Nawar, 2019).
Anticancer Applications
El-Hashash et al. (2019) synthesized a series of pyrazolopyridine derivatives, including structures akin to the specified compound, to investigate their antiproliferative activities. These compounds showed potential as anticancer agents, with some exhibiting strong antiproliferative activity and effects on apoptosis and tyrosine kinase inhibition (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-17-9-12-26(13-10-17)22(28)19-15-25(11-6-14-30-2)16-20-21(19)24-27(23(20)29)18-7-4-3-5-8-18/h3-5,7-8,15-17H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLIPZWUOZWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)








![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)